REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]([CH:8]=[CH:9][N+:10]([O-])=O)=[CH:5][C:6]=1[CH3:7].[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[CH3:7][C:6]1[CH:5]=[C:4]([CH2:8][CH2:9][NH2:10])[S:3][C:2]=1[CH3:1] |f:1.2.3.4.5.6|
|
Name
|
2,3-Dimethyl-5-(2-nitro-vinyl)-thiophene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1SC(=CC1C)C=C[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(SC1C)CCN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |